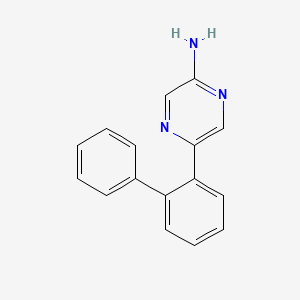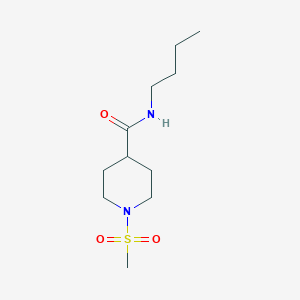
5-(2-biphenylyl)-2-pyrazinamine
Overview
Description
5-(2-biphenylyl)-2-pyrazinamine, also known as BPA, is a chemical compound that has been widely studied for its potential use in scientific research. BPA is a pyrazinyl derivative that has been found to have a range of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
Scientific Research Applications
Antimycobacterial Activity
Pyrazine derivatives have been synthesized and evaluated for their antimycobacterial activity, particularly against Mycobacterium tuberculosis. For instance, a series of 5-chloro-N-phenylpyrazine-2-carboxamides displayed significant in vitro activity against M. tuberculosis, with most compounds exerting activity in the MIC range of 1.56–6.25 µg/mL. This suggests their potential as therapeutic agents in tuberculosis treatment (Zítko et al., 2013).
Cancer Research
Pyrazole and pyrazine derivatives have shown promise in cancer research, with certain compounds inhibiting the growth of cancer cells. A study synthesizing substituted pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives found them to inhibit the growth of A549 and H322 lung cancer cells in dosage-dependent manners (Zheng et al., 2011).
Enzyme Inhibition for Therapeutic Applications
The search for novel therapeutic agents has led to the development of pyrazolopyrimidopyridazinones with potent and selective inhibitory activity against phosphodiesterase 5 (PDE5), potentially useful for the treatment of erectile dysfunction. These compounds, including pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones, have shown IC50 values in the low nanomolar range, indicating high potency and selectivity (Giovannoni et al., 2006).
properties
IUPAC Name |
5-(2-phenylphenyl)pyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c17-16-11-18-15(10-19-16)14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-11H,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSISAVAKKVPCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CN=C(C=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[4-({[3-(ethoxycarbonyl)phenyl]amino}carbonothioyl)-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B4062159.png)
![ethyl 5-cyano-4-(2-ethoxyphenyl)-6-[(2-methoxy-2-oxoethyl)thio]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4062176.png)
![8-[4-(dimethylamino)phenyl]-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione](/img/structure/B4062181.png)
![N-1-adamantyl-4-[4-(2-methylbenzoyl)-1-piperazinyl]-3-nitrobenzamide](/img/structure/B4062187.png)

![2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4062196.png)
![2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-3-(3-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4062200.png)
![N-[4-(aminosulfonyl)phenyl]-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide](/img/structure/B4062205.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide](/img/structure/B4062210.png)
![2-[1-acetyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-chlorophenyl acetate](/img/structure/B4062216.png)
![4-{2-[(4-methylphenyl)sulfonyl]-1-phenylethyl}morpholine](/img/structure/B4062223.png)
![2-acetylphenyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B4062250.png)
![ethyl 1-[(5-acetyl-3-thienyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4062265.png)
